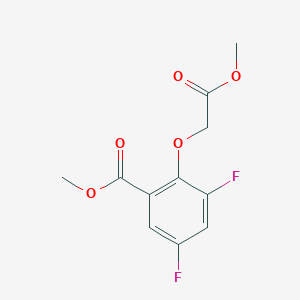

Methyl 3,5-Difluoro-2-(2-methoxy-2-oxoethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 3,5-difluoro-2-(2-methoxy-2-oxoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O5/c1-16-9(14)5-18-10-7(11(15)17-2)3-6(12)4-8(10)13/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYBUEXBMJGRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification and Aromatic Substitution Approach

This method involves initial functionalization of the aromatic ring followed by esterification:

- Starting Material: 3,5-Difluorosalicylic acid or its derivatives.

- Step 1: Refluxing salicylic acid derivatives in acetic anhydride to introduce acyl groups, forming oligosalicylates.

- Step 2: Reaction with aminocaproic acid or similar amino acids to form amides or related derivatives.

- Step 3: Esterification of the hydroxyl groups using methyl bromoacetate or methyl iodobenzoate in the presence of potassium carbonate or other bases to produce methyl esters with the desired fluorinated substitutions.

- The synthesis of 6-(6-hydroxy-3,5-difluorobenzamido)hexanoic acid was achieved by refluxing 3,5-difluorosalicylic acid in xylene with acetic anhydride, followed by reaction with aminocaproic acid.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatics

Given the electron-withdrawing nature of fluorine atoms, nucleophilic substitution reactions are feasible:

- Method: Use of nucleophiles such as methoxy or methoxy-oxo groups to substitute fluorine atoms on the aromatic ring.

- Reagents: Methylating agents like methyl bromoacetate or methyl iodobenzoate, with bases such as potassium carbonate or triethylamine.

- Conditions: Reflux in polar aprotic solvents such as acetone, DMF, or acetonitrile at elevated temperatures (~70–85°C).

- The synthesis of methyl 4-hydroxy-3,5-dimethoxybenzoate derivatives via methylation of hydroxyl groups on methoxybenzoates, followed by substitution with methyl bromoacetate, demonstrates this approach.

Coupling Reactions Using Palladium Catalysis

Transition-metal catalyzed cross-coupling reactions are effective for introducing complex substituents:

- Method: Palladium-catalyzed Suzuki or Heck coupling to attach methoxy-oxoethoxy groups onto the aromatic ring.

- Reagents: Methyl 2-iodobenzoate, palladium catalysts (e.g., palladium acetate), triethylamine, and suitable solvents (toluene, acetonitrile).

- Conditions: Reflux at 80–100°C under inert atmosphere.

- The synthesis of methyl 2-[3-[(E)-3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl]-3-oxo-propyl]benzoate via palladium catalysis illustrates this method.

Functional Group Transformation via Oxidation and Protection

- Method: Protecting groups such as methoxy or methoxy-oxo groups are introduced via methylation, followed by selective oxidation to form the oxo-ethoxy substituents.

- Reagents: Methylating agents (dimethyl sulfate, methyl iodide), oxidants (potassium permanganate, PCC).

- Conditions: Controlled temperature to prevent over-oxidation, typically in inert solvents like acetone or dichloromethane.

- The synthesis of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate involved methylation followed by oxidation steps, with yields around 90%.

Summary of Key Reaction Conditions and Yields

| Method | Reagents & Conditions | Typical Yield | Notes |

|---|---|---|---|

| Esterification & Aromatic Substitution | Methyl bromoacetate, K2CO3, reflux in acetone or DMF, 70–85°C | 66–90% | Efficient for introducing methoxy-oxo groups |

| Nucleophilic Substitution | Fluorinated aromatic, methylating agents, reflux in acetone/DMF | 51–69% | Suitable for fluorine substitution on aromatic ring |

| Palladium-Catalyzed Coupling | Methyl 2-iodobenzoate, Pd catalyst, reflux in toluene/acetonitrile | 69–99% | For complex substituent attachment |

| Oxidation & Protection | Methylation, oxidants, controlled temperature | 66–90% | For oxo-ethoxy group formation |

Research Findings and Advanced Techniques

- The synthesis of fluorinated benzoates often employs refluxing in xylene or toluene with acetic anhydride or methylating agents, achieving moderate to high yields.

- Transition-metal catalysis, especially palladium-based systems, enhances the scope for attaching complex groups like methoxy-oxoethoxy.

- Protecting groups and selective oxidation are crucial for achieving regioselectivity and functional group compatibility.

Notes and Considerations

- The fluorine atoms' electron-withdrawing effects facilitate nucleophilic aromatic substitution but require careful control of reaction conditions to prevent side reactions.

- The choice of solvent and temperature significantly impacts yield and purity.

- Catalytic systems like palladium acetate or cobalt nanocapsules can improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-Difluoro-2-(2-methoxy-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: Substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

Reduction Products: Alcohols, amines, and other reduced derivatives.

Substitution Products: Derivatives with different functional groups at the fluorine or methoxy positions.

Scientific Research Applications

Methyl 3,5-Difluoro-2-(2-methoxy-2-oxoethoxy)benzoate has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It can be employed in the study of biological systems, particularly in the development of fluorinated biomolecules.

Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3,5-Difluoro-2-(2-methoxy-2-oxoethoxy)benzoate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms and methoxy group can influence the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthesis: No direct synthesis methods are documented in the evidence. However, analogous benzoate esters are often prepared via esterification or nucleophilic substitution .

- Biological Activity : While fluorinated benzoates like dFdC show DNA polymerase inhibition , the target compound’s bioactivity remains unstudied.

- Toxicity : Fluorinated compounds may exhibit unique toxicokinetics, as seen in dFdC’s biphasic elimination and self-potentiation .

Biological Activity

Methyl 3,5-difluoro-2-(2-methoxy-2-oxoethoxy)benzoate is a synthetic compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, anti-inflammatory effects, and its mechanisms of action.

Chemical Structure and Properties

Methyl 3,5-difluoro-2-(2-methoxy-2-oxoethoxy)benzoate can be characterized by the following chemical structure:

- Molecular Formula : C12H12F2O5

- Molecular Weight : 286.22 g/mol

- CAS Number : [Not specified in the search results]

The compound features a benzoate moiety with two fluorine substituents at the 3 and 5 positions and a methoxy-oxoethyl group at the 2 position. This unique structure may contribute to its biological activity.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of methyl 3,5-difluoro-2-(2-methoxy-2-oxoethoxy)benzoate on various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human colorectal cancer cells (HCT116 and Caco-2). The compound was found to induce apoptosis and disrupt mitochondrial membrane potential, indicating a potential mechanism through which it exerts its cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15 | Induction of apoptosis |

| Caco-2 | 20 | Disruption of mitochondrial function |

These findings suggest that methyl 3,5-difluoro-2-(2-methoxy-2-oxoethoxy)benzoate could serve as a lead compound for developing new anticancer therapies.

Anti-inflammatory Effects

In addition to its cytotoxic properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.

The mechanisms underlying the biological activity of methyl 3,5-difluoro-2-(2-methoxy-2-oxoethoxy)benzoate are still being elucidated. However, preliminary studies suggest that it may act through several pathways:

- PI3K/AKT/mTOR Pathway Inhibition : The compound appears to inhibit key proteins involved in this signaling pathway, which is often upregulated in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress, contributing to apoptosis in cancer cells.

- Cell Cycle Arrest : It has been observed that treatment with this compound can lead to cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of methyl 3,5-difluoro-2-(2-methoxy-2-oxoethoxy)benzoate:

-

Study on Colorectal Cancer Cells :

- Objective: To assess cytotoxic effects.

- Results: Significant reduction in cell viability was observed with an IC50 value indicating strong anticancer potential.

-

Inflammation Model in Mice :

- Objective: To evaluate anti-inflammatory properties.

- Results: Reduced levels of TNF-alpha and IL-6 were noted in treated subjects compared to controls.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign fluorine-induced splitting patterns. For example, the methoxy group (δ ~3.8 ppm) and ester carbonyl (δ ~168 ppm) are diagnostic. Fluorine atoms deshield adjacent protons, causing distinct coupling (e.g., J₃,₅-F ~20 Hz) .

- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- HRMS : Use ESI+ to verify molecular ion peaks (e.g., [M+Na]⁺ for C₁₂H₁₀F₂O₆: calc. 317.0445) .

How can conflicting data on reactivity or biological activity be resolved?

Advanced Research Question

Contradictions often arise from impurities or assay conditions. Strategies include:

- Reproducibility checks : Re-synthesize the compound using validated protocols (e.g., purity >97% via HPLC) .

- Biological assays : Test in multiple models (e.g., enzyme inhibition vs. cell-based assays). For example, fluorinated benzoates may show variable activity due to metabolic stability differences .

- Computational modeling : Use DFT to predict electrophilic sites (e.g., C-2 for nucleophilic substitution) or docking studies to assess binding to targets like CD38 NADase .

What methodologies are recommended for studying the compound’s potential as a pharmaceutical intermediate?

Advanced Research Question

- Derivatization : Introduce amino groups via catalytic hydrogenation (e.g., Pd/C, H₂) at C-2 for enhanced bioactivity .

- Stability studies : Assess hydrolysis under physiological pH (e.g., ester cleavage in PBS buffer at 37°C) .

- In vitro screening : Prioritize assays for kinase inhibition or cytotoxicity (e.g., IC₅₀ determination in MCF-7 cells) .

How can synthetic byproducts be identified and minimized during scale-up?

Advanced Research Question

- Byproduct profiling : Use LC-MS to detect dimers or hydrolysis products (e.g., free carboxylic acid from ester cleavage) .

- Optimization : Increase equivalents of methyl bromoacetate (1.2–1.5 equiv.) to suppress incomplete etherification .

- Workflow : Implement inline FTIR for real-time monitoring of reaction intermediates .

What are the key challenges in computational modeling of this compound’s electronic properties?

Advanced Research Question

- Fluorine effects : Account for electronegativity-induced charge redistribution using basis sets with polarization functions (e.g., 6-311G**) .

- Solvent interactions : Include implicit solvation models (e.g., PCM) to simulate ester hydrolysis pathways .

- TDDFT : Predict UV-Vis spectra (e.g., λmax ~267 nm for π→π* transitions) and compare with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.